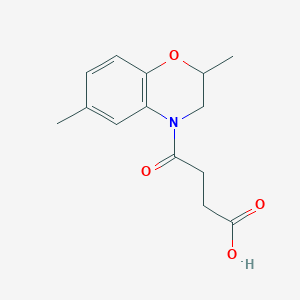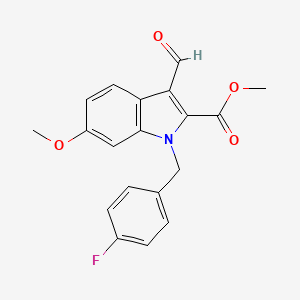![molecular formula C17H14ClNO4S B7879624 3-[(4-chlorophenyl)sulfonyl]-1-ethyl-1H-indole-2-carboxylic acid](/img/structure/B7879624.png)
3-[(4-chlorophenyl)sulfonyl]-1-ethyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)sulfonyl]-1-ethyl-1H-indole-2-carboxylic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a sulfonyl group attached to a chlorophenyl ring, which is further connected to an indole core with an ethyl and carboxylic acid substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-1-ethyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Chlorophenyl Ring: The chlorophenyl ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Addition of the Ethyl and Carboxylic Acid Groups: The ethyl group can be introduced via alkylation reactions, and the carboxylic acid group can be added through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfonyl]-1-ethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl or chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-[(4-chlorophenyl)sulfonyl]-1-ethyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-1-ethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
5-fluoro-3-phenyl-1H-indole-2-carboxylic acid: An indole derivative with a fluorophenyl group instead of a chlorophenyl group.
1-ethyl-1H-indole-2-carboxylic acid: A simpler indole derivative without the sulfonyl and chlorophenyl groups.
Uniqueness
3-[(4-chlorophenyl)sulfonyl]-1-ethyl-1H-indole-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl and chlorophenyl groups enhances its potential as a bioactive compound, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-ethylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-2-19-14-6-4-3-5-13(14)16(15(19)17(20)21)24(22,23)12-9-7-11(18)8-10-12/h3-10H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVUBOAXWJLFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C(=O)O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (4-oxo[1,2,4]triazino[4,5-a]benzimidazol-3(4H)-yl)acetate](/img/structure/B7879544.png)

![3-(4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl)propanoic acid](/img/structure/B7879557.png)
![(4-oxo[1,2,4]triazino[4,5-a]benzimidazol-3(4H)-yl)acetic acid](/img/structure/B7879563.png)

![1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid](/img/structure/B7879572.png)
![methyl 3-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)propanoate](/img/structure/B7879577.png)
![2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoic acid](/img/structure/B7879592.png)


![({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid](/img/structure/B7879633.png)
![5-[(Benzylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B7879634.png)
![1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B7879639.png)

